molecular formula C15H17ClN4O B5440751 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine

Cat. No. B5440751
M. Wt: 304.77 g/mol
InChI Key: XJQCMXPVZCMNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been explored extensively.

Mechanism of Action

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine acts as an antagonist at dopamine D1 and D2 receptors, as well as at serotonin 5-HT1A and 5-HT2A receptors. It also has affinity for adrenergic receptors. 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to decrease the release of dopamine and serotonin in the brain, and to inhibit the activity of adenylyl cyclase.
Biochemical and Physiological Effects:
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease locomotor activity in rats, and to impair learning and memory in mice. 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has also been shown to reduce the expression of the pro-inflammatory cytokine TNF-alpha in the brain, and to have antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine in lab experiments is its high affinity for various receptors, which allows for precise targeting of specific pathways. Additionally, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has been used as a tool to investigate drug delivery to the brain, which is important for the development of new therapeutics for neurological disorders. However, one limitation of using 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine. One area of interest is the development of new therapeutics for neurological disorders, such as Parkinson's disease and schizophrenia, based on the mechanism of action of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine. Additionally, further investigation into the blood-brain barrier permeability of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine and its potential as a drug delivery tool is warranted. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine, and to determine its potential for clinical applications.
Conclusion:
In conclusion, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored extensively. There are several future directions for research on 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine, including the development of new therapeutics for neurological disorders and further investigation into its potential as a drug delivery tool.

Synthesis Methods

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has been synthesized using various methods, including the reaction of 1-phenylpiperazine with 4-chloro-1-methyl-5-pyrazolone in the presence of a base. Other methods include the reaction of 1-phenylpiperazine with 4-chloro-1-methyl-5-pyrazolyl isocyanate, or the reaction of 1-phenylpiperazine with 4-chloro-1-methyl-5-pyrazolyl hydrazine. The purity and yield of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has been studied extensively for its potential applications in scientific research. It has been used as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has also been used as a tool to study the blood-brain barrier and to investigate drug delivery to the brain. Additionally, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine has been used as a fluorescent probe for imaging studies.

properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-18-14(13(16)11-17-18)15(21)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCMXPVZCMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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